Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate
Description
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a carbamothioyl (NH2C(S)-) substituent at position 2, and a fluorine atom at position 3. This compound is hypothesized to exhibit unique physicochemical properties due to its functional groups:
- Fluorine: Enhances metabolic stability and modulates electronic properties.
- tert-Butyl carbamate: Offers steric bulk and protection for the pyrrolidine nitrogen during synthetic processes.
Properties
IUPAC Name |
tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O2S/c1-10(2,3)15-9(14)13-5-6(11)4-7(13)8(12)16/h6-7H,4-5H2,1-3H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGDUYOUGGQWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=S)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of a fluorinated pyrrolidine derivative with tert-butyl isocyanate and a thiol reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme activity, protein-ligand interactions, and other biological processes.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two structurally related analogs:
Physicochemical Properties
- Solubility: The carbamothioyl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to the hydroxymethyl analogs, which are more hydrophilic . The fluorine atom reduces basicity and may lower aqueous solubility relative to non-fluorinated analogs.
Stability :
Research Implications
The unique combination of fluorine and carbamothioyl in the target compound positions it as a promising candidate for:
- Drug Discovery : Enhanced metabolic stability and hydrogen-bonding capacity could improve pharmacokinetics in protease or kinase inhibitors.
- Material Science : Thiourea derivatives are explored in supramolecular chemistry for anion recognition.
Limitations : Direct experimental data on the target compound are scarce; further studies are needed to validate its properties and applications.
Biological Activity
Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate, with the molecular formula C10H18FN2O2S and CAS No. 860344-40-7, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered nitrogen-containing heterocycle with a fluorine atom at the 4-position and a carbamothioyl group at the 2-position. The tert-butyl group enhances its lipophilicity, which may influence its biological interactions.
The mechanism of action of Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate involves interactions with specific molecular targets, such as enzymes or receptors. Binding occurs through various interactions including:
- Hydrogen bonding
- Hydrophobic interactions
- Electrostatic forces
These interactions can modulate target activity, leading to changes in cellular processes and physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in various biochemical pathways. For instance, it shows potential as an inhibitor of β-secretase, an enzyme implicated in Alzheimer's disease pathology.
- Neuroprotective Effects : Studies suggest that Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate may protect neuronal cells from apoptosis induced by amyloid-beta aggregates, which are associated with neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate can prevent cell death in astrocytes induced by amyloid-beta (Aβ) aggregates. The compound's protective effects are attributed to its ability to modulate inflammatory responses and reduce oxidative stress in neuronal cultures .
Case Studies
A notable case study involved testing the compound's efficacy in a scopolamine-induced Alzheimer's model. Results indicated that treatment with Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate led to a significant reduction in Aβ levels and β-secretase activity compared to untreated groups. The findings suggest a potential role in mitigating Alzheimer's disease progression .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate | C10H18FN2O2S | Enzyme inhibition, neuroprotection |
| (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate | C10H17FN2O3 | Similar enzyme inhibition potential |
| Tert-butyl-(4-hydroxyphenyl)carbamate | C10H13NO3 | Neuroprotective effects against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
